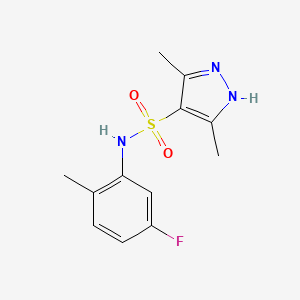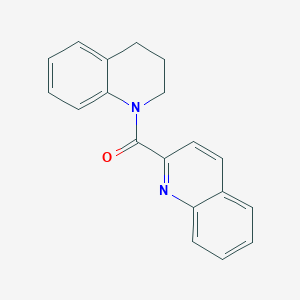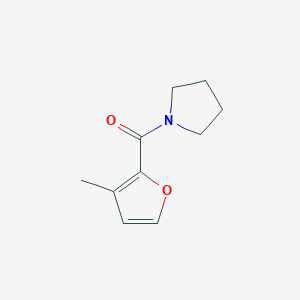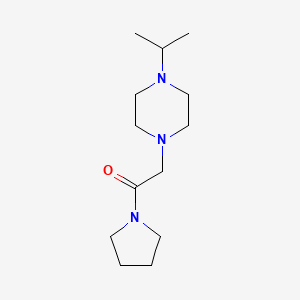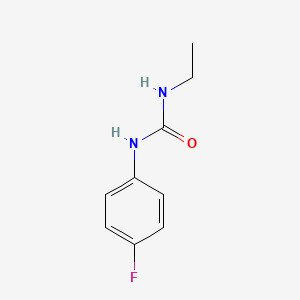![molecular formula C9H14N2O2 B7478031 N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H14N2O2 It is characterized by the presence of a pyrrolidinone ring and an acrylamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide typically involves the reaction of 2-pyrrolidinone with an appropriate acrylamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the nitrogen atom on the acrylamide carbonyl group. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product .
化学反应分析
Types of Reactions
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acrylamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学研究应用
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acrylamide group can participate in covalent bonding with target proteins, leading to irreversible inhibition or modification of their function .
相似化合物的比较
Similar Compounds
- N-[1-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide
- 2-(2-oxopyrrolidin-1-yl)ethyl acrylate
- N-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide
Uniqueness
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of a pyrrolidinone ring and an acrylamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-8(12)10-5-7-11-6-3-4-9(11)13/h2H,1,3-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHUTGLJFBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
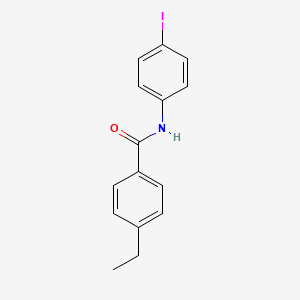
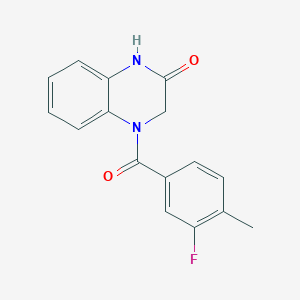

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
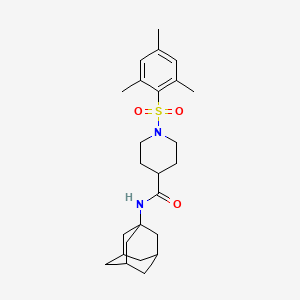
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
